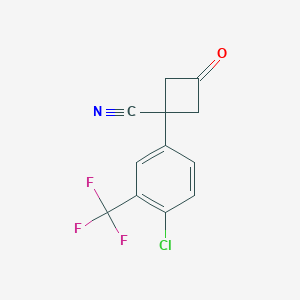
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-oxocyclobutanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile is a chemical compound characterized by the presence of a chloro, trifluoromethyl, and oxocyclobutane group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with a suitable cyclobutanone derivative under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of pain and inflammation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with opioid receptors or other pain-related pathways to exert its analgesic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
4-chloro-3-(trifluoromethyl)phenyl isocyanate: This compound shares the chloro and trifluoromethyl groups but differs in its functional groups and reactivity.
1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: This compound has similar structural features but includes a thiourea group, leading to different chemical and biological properties
Propriétés
Formule moléculaire |
C12H7ClF3NO |
|---|---|
Poids moléculaire |
273.64 g/mol |
Nom IUPAC |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H7ClF3NO/c13-10-2-1-7(3-9(10)12(14,15)16)11(6-17)4-8(18)5-11/h1-3H,4-5H2 |
Clé InChI |
XDWGWAYCSMCOCE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)CC1(C#N)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


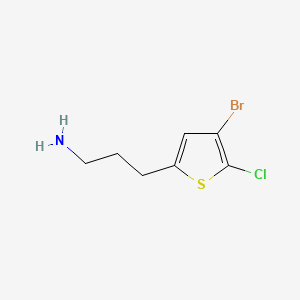
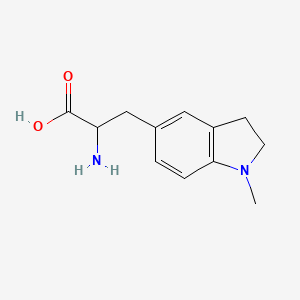
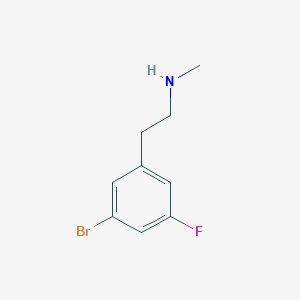
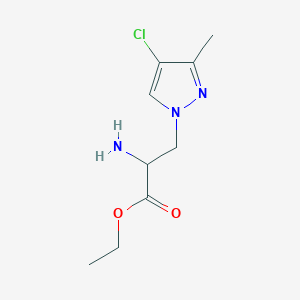
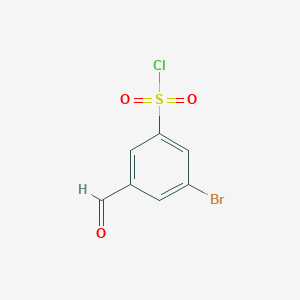
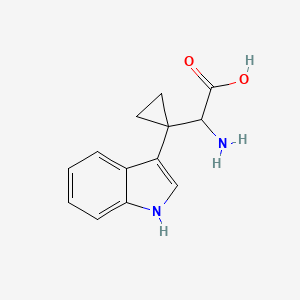
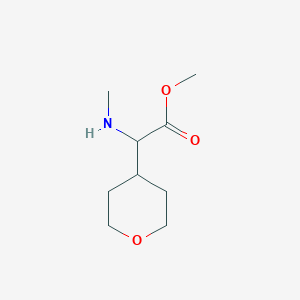
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)

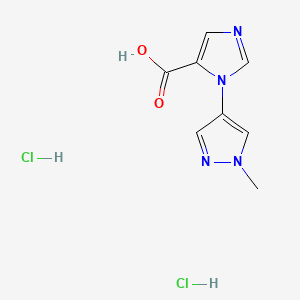
![3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13543333.png)
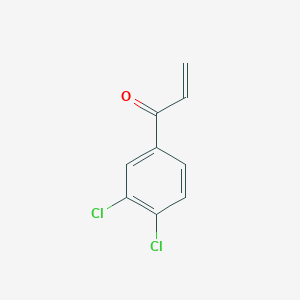
![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)
